molecular formula C14H10BrFN2OS B4951841 N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide

N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B4951841
M. Wt: 353.21 g/mol
InChI Key: QIQXZSYBGSYZTH-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide is an organic compound with the molecular formula C14H10BrFN2OS This compound is characterized by the presence of a bromophenyl group, a fluorobenzamide group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 4-bromoaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide is unique due to the presence of both bromophenyl and fluorobenzamide groups, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-10-3-7-12(8-4-10)17-14(20)18-13(19)9-1-5-11(16)6-2-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXZSYBGSYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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